9-Methoxy-2-nitronaphtho(1,2-b)furan
Description
Properties
CAS No. |
117661-46-8 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
9-methoxy-2-nitrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-10-4-2-3-8-5-6-9-7-11(14(15)16)18-13(9)12(8)10/h2-7H,1H3 |
InChI Key |
MPRZYNNQNGHENF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C3=C(C=C2)C=C(O3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C2)C=C(O3)[N+](=O)[O-] |
Synonyms |
9-Methoxy-2-nitronaphtho(1,2-b)furan |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of naphthofuran compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 9-Methoxy-2-nitronaphtho(1,2-b)furan demonstrates potent antibacterial effects against various microorganisms. For instance, a study reported that synthesized naphthofuran derivatives displayed higher inhibition zones against certain bacterial strains compared to standard antibiotics .
| Compound | Activity | Tested Strains |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Other Naphthofuran Derivatives | Antimicrobial | Various strains |
Anticancer Properties
Naphthofurans have been identified as having anticancer activities. The structure of this compound contributes to its potential as an anticancer agent. Studies suggest that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
Mutagenicity and Carcinogenicity
While some derivatives exhibit beneficial pharmacological properties, it is essential to note that certain naphthofurans have been associated with mutagenic effects. For example, 7-methoxy-2-nitronaphtho[2,1-b]furan was identified as a weak carcinogen in rodent studies . This highlights the need for caution in therapeutic applications and further investigation into the safety profiles of these compounds.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound derivatives:
- Study 1 : Investigated the antimicrobial efficacy of synthesized naphthofurans against clinical isolates of bacteria. Results indicated a strong correlation between structural modifications and antimicrobial potency .
- Study 2 : Focused on the anticancer activity of naphthofuran derivatives in vitro, demonstrating their ability to inhibit cell proliferation in various cancer cell lines .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Regioselectivity : Unlike methods using 1,2-dibromo-4-methoxybenzene (which yield 8- and 9-methoxy isomers in near-equal ratios), the nitro group in this compound ensures regioselective formation of the 9-methoxy product .
- Functional Group Impact : Methoxy and nitro groups enhance electronic delocalization, influencing reactivity. For example, sulfonamide derivatives with methoxy/ethoxy substituents exhibit reduced water solubility compared to nitro-containing analogues .
Key Observations :
- Microwave Efficiency : The microwave method for this compound reduces reaction time (2 hours) and avoids isomer separation, unlike traditional Pd-catalyzed routes requiring chromatography .
- Catalyst Dependency : Rhodium and platinum catalysts enable access to dihydro derivatives but require longer reaction times (up to 40 hours) .
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the reaction of 1-naphthol (2 mmol) and 1-bromo-4-methoxy-2-nitrobenzene (1 mmol) in dimethyl sulfoxide (DMSO) using potassium tert-butoxide (2.2 mmol) as a base. The nitro group initially activates the aryl bromide for SNAr with 1-naphthol, displacing bromide to form an intermediate phenoxide. Subsequent heating under microwave irradiation (150–200 W, 100–120°C, 10–15 minutes) induces cyclization, where the nitro group acts as a leaving group to form the furan ring.
Key advantages of this method include:
Table 1: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | KOtBu | 70 |
| Solvent | DMSO | 68 |
| Temperature (°C) | 120 | 70 |
| Microwave Power (W) | 200 | 64 |
Conventional Thermal Synthesis: A Comparative Approach
For laboratories without microwave capabilities, a conventional thermal method has been developed. This approach uses similar reagents but employs prolonged heating under inert conditions:
Stepwise Procedure and Characterization
-
Reaction Setup : A mixture of 1-naphthol (2 mmol), 1-bromo-4-methoxy-2-nitrobenzene (1 mmol), and KOtBu (2.2 mmol) in DMSO is stirred at 120°C under argon for 6–8 hours.
-
Workup : The crude product is purified via column chromatography (hexane/CH₂Cl₂, 60:40), yielding 30–35% of the target compound.
Structural Characterization :
Q & A
Advanced Question
- Salmonella/histidine Reverse Mutation Assay : Measures revertant colonies in TA98/TA100 strains to detect base substitutions/frameshifts.
- SOS Chromotest : Quantifies SOS induction in E. coli PQ37 via β-galactosidase activity linked to sfiA promoter activation.
- Comparative Analysis : For example, 8-methoxylation reduces genotoxicity in R-7707 vs. non-methoxylated analogs (R-7686, R-7688) .
Experimental Design : Dose-response curves and metabolic activation (S9 mix) are critical for validating direct vs. indirect mutagenicity.
What strategies are employed to synthesize nitrogen-containing naphthofuran derivatives with biological activity?
Advanced Question
- N-Substitution : Reacting naphthofuran cores with amines or sulfonamides under Pd-catalyzed conditions (e.g., 3-(4-chlorophenylsulfonyl)-2-methyl derivatives) .
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative pathogens, with structure-activity relationships (SAR) revealing enhanced activity with electron-withdrawing groups .
Key Consideration : Steric effects from substituents (e.g., methyl groups) influence antimicrobial potency by modulating membrane penetration.
How do methoxylation and nitration positions affect the genotoxic profiles of naphthofuran compounds?
Advanced Question
- Methoxylation : 8-methoxy in R-7707 reduces SOS induction compared to non-methoxy analogs, likely due to steric hindrance of DNA adduct formation .
- Nitration Position : 2-nitro in R7000 increases mutagenic potency vs. 3-nitro isomers, as the nitro group’s orientation enhances intercalation or covalent binding .
Data Analysis : Pairwise comparisons of IC₅₀ values in genotoxicity assays and molecular docking studies to predict DNA interaction modes.
What catalytic systems enhance the efficiency of naphthofuran synthesis?
Advanced Question
- Silica-Supported Ionic Liquids : Enable one-pot synthesis with >90% yield via dual acid/base catalysis, recyclable for ≥5 cycles without activity loss .
- Squaramide Organocatalysts : Achieve enantioselective synthesis of 2,3-dihydronaphthofurans (up to 97% ee) via hydrogen-bonding activation .
Optimization : Screen solvents (e.g., toluene vs. DMF) and temperature gradients to balance reaction rate and stereoselectivity.
How can computational methods aid in predicting the reactivity of nitroaromatic furan derivatives?
Advanced Question
- Ab Initio Calculations : Model transition states for nitro group reduction or methoxy rotation barriers (e.g., ΔG‡ ∼25 kcal/mol) .
- DFT Studies : Predict electrophilic reactivity indices (e.g., Fukui functions) to identify sites prone to nucleophilic attack (e.g., C-3 in naphthofurans) .
Application : Combine with experimental UV-Vis and cyclic voltammetry to validate redox potentials and charge distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
